2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
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Overview
Description
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a trifluoromethylbenzoyl group
Preparation Methods
The synthesis of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction using 3-(trifluoromethyl)benzoyl chloride and the pyrrolidine intermediate.
Coupling with Pyrimidine: The final step involves coupling the substituted pyrrolidine with a pyrimidine derivative under suitable conditions, such as using a base and a coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or pyrrolidine rings.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions.
Scientific Research Applications
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyrimidine and pyrrolidine rings contribute to its overall stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine include:
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)thiazole: This compound features a thiazole ring instead of a pyrimidine ring, offering different electronic and steric properties.
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline: The quinoline ring provides additional aromaticity and potential for π-π interactions.
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)benzimidazole: The benzimidazole ring introduces a different set of hydrogen bonding interactions and electronic effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-4-1-3-11(9-12)14(23)22-8-5-13(10-22)24-15-20-6-2-7-21-15/h1-4,6-7,9,13H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBUTAGOJOIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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